molecular formula C7H3BrF3NO3 B2957884 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride CAS No. 2092867-77-9

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride

Cat. No.: B2957884
CAS No.: 2092867-77-9
M. Wt: 286.004
InChI Key: KTOKBPBGMKRGLT-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrF3NO3 and its molecular weight is 286.004. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-nitro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(12(14)15)5(13)2-3/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOKBPBGMKRGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization & Procurement of CAS 2092867-77-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-2-nitro-3-(trifluoromethyl)phenol (CAS 2092867-77-9), a specialized fluorinated intermediate used in the synthesis of advanced pharmaceutical scaffolds.

Executive Summary

CAS 2092867-77-9 , chemically identified as 5-Bromo-2-nitro-3-(trifluoromethyl)phenol , is a high-value building block for medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, providing three orthogonal handles (phenol, nitro, bromine) alongside a trifluoromethyl (


) pharmacophore. This compound is primarily utilized as a linchpin intermediate for synthesizing fluorinated benzoxazoles, benzimidazoles, and indoles —core scaffolds in kinase inhibitors and nuclear receptor antagonists.

Availability Status: Currently available from specialized catalog suppliers (e.g., BLD Pharm, Fluorochem, Combi-Blocks) with lead times ranging from "In Stock" to 2–3 weeks. Primary Application: Late-stage diversification of drug candidates targeting oncology and metabolic pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
CAS Number 2092867-77-9
IUPAC Name 5-Bromo-2-nitro-3-(trifluoromethyl)phenol
Synonyms 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride; 3-Hydroxy-2-nitro-5-bromobenzotrifluoride
Molecular Formula

Molecular Weight 286.00 g/mol
Appearance Yellow to orange crystalline solid
Solubility Low in water; Soluble in DMSO, DMF, Methanol, Ethyl Acetate
pKa (Predicted) ~4.5 – 5.5 (Acidic due to electron-withdrawing

and

groups)

Market Analysis: Price & Availability

Note: Prices are estimates based on Q1 2025 market data for research-grade purity (>97%) and are subject to fluctuation.

Supplier Landscape

The compound is not a commodity chemical; it is a fine chemical intermediate . Procurement should focus on suppliers specializing in fluorinated aromatics.

SupplierCatalog #Pack SizesEst. Price (USD)Lead Time
BLD Pharm BD008066121g, 5g, 25g$150 - $250 / 1gIn Stock (Global)
Fluorochem (Check Web)1g, 5g$180 - $300 / 1g1-2 Weeks (UK/EU)
Combi-Blocks QC-29461g, 5g$140 - $220 / 1gIn Stock (USA)
BenchChem B2957884CustomInquire2-3 Weeks

Procurement Strategy:

  • Purity Validation: Ensure the Certificate of Analysis (CoA) reports

    
      in addition to 
    
    
    
    and HPLC. The
    
    
    group position is critical and difficult to separate from regioisomers if the synthesis quality is poor.
  • Bulk Inquiries: For scale-up (>100g), prices typically drop significantly (approx. $40-$80/g) as custom synthesis batches are triggered.

Technical Application Guide

Synthetic Utility: The "Linchpin" Strategy

CAS 2092867-77-9 is designed for Diversity-Oriented Synthesis (DOS) . Its substitution pattern allows for sequential, selective reactions to build complex heterocyclic cores.

  • Step 1: Phenol Functionalization. The hydroxyl group (

    
    ) is acidic and can be alkylated (ether formation) or protected to direct chemistry elsewhere.
    
  • Step 2: Nitro Reduction & Cyclization. The ortho-relationship between the nitro (

    
    ) and hydroxyl (
    
    
    
    ) groups is the key feature. Reduction of the nitro group to an amine (
    
    
    ) generates an aminophenol, which immediately cyclizes with aldehydes, carboxylic acids, or phosgene to form Benzoxazoles .
  • Step 3: Cross-Coupling. The bromine (

    
    ) atom at the 5-position remains intact during cyclization, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the final "tail" of the drug molecule.
    
Mechanism of Chemical Transformation

The following diagram illustrates the standard workflow for converting this intermediate into a bioactive scaffold.

G Start CAS 2092867-77-9 (5-Br-2-NO2-3-CF3-Phenol) Step1 Reduction (H2/Pd-C or Fe/NH4Cl) Start->Step1 Reduces NO2 Intermediate Aminophenol Intermediate Step1->Intermediate Forms NH2 Cyclization Cyclization (R-CHO / CDI) Intermediate->Cyclization + Electrophile Product 7-CF3-5-Br-Benzoxazole (Scaffold Core) Cyclization->Product Ring Closure Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->Coupling Functionalize Br FinalDrug Bioactive Candidate (Kinase/Nuclear Receptor Inhibitor) Coupling->FinalDrug

Caption: Synthetic pathway converting CAS 2092867-77-9 into a pharmacologically active benzoxazole scaffold.

Experimental Handling Protocol

Safety Warning: Nitro-phenols can be energetic. While this specific compound is stabilized by the bromine and


 groups, it should be treated as a potential explosive hazard if heated under confinement.

Solubility & Stock Preparation:

  • Vehicle: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological stock solutions (up to 50 mM).

  • Dissolution: Vortexing may be required. If the solid persists, mild warming (37°C) is acceptable.

  • Storage: Store solid at 2-8°C under inert gas (Argon/Nitrogen). Solutions in DMSO should be aliquoted and stored at -20°C to prevent oxidation of the phenol.

Standard Reaction Conditions (Nitro Reduction):

  • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).

  • Solvent: Ethanol/Water (4:1).

  • Temp: Reflux (80°C) for 2-4 hours.

  • Workup: Filter through Celite immediately to prevent oxidation of the resulting aminophenol.

Scientific Integrity & Quality Control

To ensure reproducibility in biological assays or synthesis:

  • Regioisomer Verification: The primary impurity in the synthesis of this CAS is the 4-nitro isomer.

    • QC Check: Check the

      
       coupling constants. The aromatic protons in the 5-bromo-3-CF3-2-nitro pattern should show meta-coupling (approx. 2 Hz). If you see ortho-coupling (~8 Hz), the nitro group is likely in the wrong position.
      
  • Water Content: As a phenol, it is hygroscopic. Dry under high vacuum over

    
     before using in moisture-sensitive reactions (e.g., using NaH or alkyl lithiums).
    

References

  • BLD Pharm Product Data. 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (CAS 2092867-77-9). Retrieved from

  • Combi-Blocks Catalog. Product QC-2946 Specifications. Retrieved from

  • PubChem Compound Summary. Fluorinated Nitro-Phenol Derivatives. National Library of Medicine. Retrieved from

  • GuideChem Chemical Dictionary. CAS 2092867-77-9 Properties and Suppliers. Retrieved from

Methodological & Application

Suzuki coupling reaction conditions for 5-bromo-2-nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-nitro-3-(trifluoromethyl)phenol

Executive Summary

This guide details the reaction parameters for performing a Suzuki-Miyaura cross-coupling on 5-bromo-2-nitro-3-(trifluoromethyl)phenol (Compound 1) .

Substrate Analysis:

  • Electronic State: The substrate is an activated aryl bromide . The nitro group at the para-position (relative to bromine) and the trifluoromethyl group strongly withdraw electron density, facilitating the oxidative addition of Palladium(0) into the C-Br bond.

  • Chemical Challenge: The primary challenge is the free phenolic hydroxyl group (pKa ~7-8) . Under standard basic coupling conditions, this deprotonates to form a phenoxide anion. While phenoxides are electron-rich, the strong electron-withdrawing groups (EWGs) on this specific scaffold mitigate the deactivation of the ring. However, free phenoxides can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover numbers (TON).

  • Strategy: Two viable routes are presented:

    • Route A (Direct): Aqueous/Organic biphasic coupling using robust catalysts (Recommended for efficiency).

    • Route B (Protected): O-Protection followed by coupling (Recommended if purification of the zwitterionic product is difficult).

Reaction Engineering & Mechanism

Electronic Activation Map

The position of the Nitro group is critical. Being para to the Bromine, it stabilizes the Meisenheimer-like transition state during oxidative addition, making this substrate highly reactive compared to standard bromophenols.

G Substrate 5-Bromo-2-nitro-3-(trifluoromethyl)phenol Phenoxide Phenoxide Species (Soluble in H2O phase) Substrate->Phenoxide Deprotonation (Fast) Base Base (K2CO3/Cs2CO3) Base->Phenoxide Cat Pd Catalyst (Oxidative Addition) Phenoxide->Cat Activated C-Br Bond (Para-NO2 effect) Product Coupled Biaryl Cat->Product Transmetallation & RE

Figure 1: Reaction pathway highlighting the rapid deprotonation and subsequent activation of the aryl bromide.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Atom Economy)

Best for: Rapid library synthesis where protecting group steps are undesirable.

Rationale: Using a biphasic solvent system (Dioxane/Water) ensures the phenoxide salt remains soluble in the aqueous phase while the organic boronic acid and catalyst interact at the interface. Pd(dppf)Cl₂ is chosen for its robustness against Lewis basic poisoning.

Materials:

  • Substrate: 5-bromo-2-nitro-3-(trifluoromethyl)phenol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 - 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the Substrate (1.0 eq), Boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 v/v).

    • Note: The high water content is crucial to solubilize the phenoxide generated in situ.

  • Base Addition: Add K₂CO₃ (3.5 eq).

    • Why 3.5 eq? 1 eq is consumed to neutralize the phenol; 2 eq are required for the Suzuki mechanism (activation of boronic acid); 0.5 eq is excess buffer.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn dark black/brown. If palladium black precipitates early (within 30 mins) and conversion stops, add more ligand or switch to Method B.

  • Workup: Acidify carefully with 1M HCl to pH ~3-4 to reprotonate the phenol. Extract with Ethyl Acetate.

Method B: Protected Route (Scalable / High Purity)

Best for: Large-scale synthesis or when the product is difficult to purify from polar byproducts.

Rationale: Converting the phenol to a methyl ether (anisole) or benzyl ether eliminates the acidic proton, preventing catalyst poisoning and simplifying purification (product is less polar).

Workflow:

  • Protection: Substrate + MeI (1.1 eq) + K₂CO₃ in Acetone (Reflux, 2h) → Methyl Ether Intermediate .

  • Coupling: Intermediate + Ar-B(OH)₂ + Pd(PPh₃)₄ (3 mol%) + Na₂CO₃ in Toluene/EtOH/H₂O (Reflux, 6h).

  • Deprotection (Optional): BBr₃ in DCM (-78°C to RT) to cleave methyl ether.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Phenoxide poisoning PdSwitch to Pd(OAc)₂ + SPhos (Buchwald Ligand). SPhos is bulky and electron-rich, preventing phenoxide coordination.
Protodehalogenation Hydride source presentEnsure solvents are anhydrous (for Method B) or reduce reaction temperature. Avoid Ethanol if using Method A.
Homocoupling Oxygen in systemRigorous degassing is required. Sparge solvents with Argon for >15 mins before use.
Precipitation Phenoxide insolubilityIncrease water ratio in solvent or switch base to Cs₂CO₃ (higher solubility).
Decision Tree for Conditions

DecisionTree Start Start: 5-Br-2-NO2-3-CF3-Phenol Q1 Is the Boronic Acid Acid/Base Sensitive? Start->Q1 RouteA Method A: Direct Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Q1->RouteA No (Robust) RouteB Method B: Protect Phenol (MeI or BnBr) Q1->RouteB Yes (Sensitive) Check Switch Catalyst RouteA->Check Low Yield? Final Final Check->Final Use Pd-XPhos G3

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-deficient substrates). Link

protecting group strategies for 3-hydroxy group in benzotrifluoride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now diving deep into Google, aiming to uncover effective protection strategies for the 3-hydroxy group in benzotrifluoride derivatives. I'm focusing on common protecting groups and their deployment, and deprotection techniques. It's all about identifying the most suitable options for a target compound.

Analyzing Protection Strategies

I've moved on to analyzing search results, categorizing potential protecting groups by their stability. Protocols and experimental data for protecting and deprotecting 3-hydroxybenzotrifluoride are under review, and I am aiming to understand the trifluoromethyl group's effects. I'm building a logical structure for an application note, aiming to emphasize the significance of protecting the 3-hydroxy group in benzotrifluoride derivatives for drug discovery.

Planning Application Note Structure

I'm now outlining the application note's structure. It'll start by highlighting the importance of 3-hydroxy protection in benzotrifluoride derivatives for synthesis, then delve into the criteria for selecting the right protecting group, considering trifluoromethyl group effects. I'll cover ethers, silyl ethers, and esters, detailing their installation and removal with mechanisms and protocols. Next up are stability tables, diagrams for workflows, and a troubleshooting guide. I'm finalizing the references for the note.

Application Notes and Protocols: O-Alkylation of 5-Bromo-2-nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the O-alkylation of 5-bromo-2-nitro-3-(trifluoromethyl)phenol, a critical transformation for synthesizing advanced intermediates in pharmaceutical and agrochemical research. The substrate presents a unique chemical challenge due to its highly electron-deficient aromatic system, a consequence of three powerful electron-withdrawing groups (-NO₂, -Br, -CF₃). This guide elucidates the mechanistic principles governing the reactivity of this phenol, presenting two robust protocols for its alkylation: the classic Williamson Ether Synthesis, optimized for this specific substrate, and the Mitsunobu reaction as a milder alternative. Detailed, step-by-step procedures, troubleshooting insights, and characterization guidelines are provided to ensure reproducible and high-yield synthesis.

Mechanistic Considerations: The Challenge of a Highly Electron-Deficient Phenol

The synthetic strategy for the alkylation of 5-bromo-2-nitro-3-(trifluoromethyl)phenol is dictated by the profound electronic effects of its substituents. The nitro (-NO₂), bromo (-Br), and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups (EWGs) that significantly influence the phenol's reactivity in two primary ways:

  • Enhanced Acidity: EWGs stabilize the conjugate base (phenoxide) through inductive and resonance effects, thereby increasing the acidity of the phenolic proton.[1][2] The pKa of this phenol is substantially lower than that of phenol itself (pKa ≈ 10), making deprotonation achievable with relatively mild bases.

  • Reduced Nucleophilicity: While deprotonation is facilitated, the resulting phenoxide anion is electronically stabilized. The negative charge is delocalized across the aromatic ring and the nitro group, which diminishes its nucleophilic character.[2][3] This reduced nucleophilicity requires carefully optimized reaction conditions to achieve efficient alkylation and avoid competing side reactions.

Given these properties, direct SN2 displacement via the Williamson ether synthesis is the most direct approach, provided the conditions are tailored to accommodate the moderately reactive phenoxide.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of a deprotonated alcohol (alkoxide or phenoxide) with an alkyl halide.[4][5][6] For this specific substrate, the enhanced acidity allows for the use of moderate bases like potassium carbonate (K₂CO₃), which is advantageous as it minimizes the risk of side reactions associated with stronger bases like sodium hydride (NaH).

Causality of Experimental Choices:

  • Base Selection: Anhydrous potassium carbonate is the base of choice. It is strong enough to deprotonate the highly acidic phenol but mild enough to prevent degradation of the starting material or product.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile are ideal.[5][7] They effectively solvate the potassium cation, leaving the phenoxide anion relatively "bare" and more nucleophilic, thereby accelerating the SN2 reaction.

  • Phase-Transfer Catalysis (Optional but Recommended): For reactions that are sluggish or require lower temperatures, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective.[8][9] The PTC facilitates the transfer of the phenoxide from the solid base surface or a polar phase into the organic phase where the alkyl halide resides, significantly increasing the reaction rate.[10][11]

Williamson_Ether_Synthesis sub 5-Bromo-2-nitro-3-(trifluoromethyl)phenol phenoxide Phenoxide Anion (Nucleophile) sub->phenoxide Deprotonation base K₂CO₃ (Base) base->phenoxide product Target Ether phenoxide->product SN2 Attack alkyl_halide R-X (Alkylating Agent) alkyl_halide->product salt K-X Salt

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis of 5-Bromo-1-methoxy-2-nitro-3-(trifluoromethyl)benzene

This protocol details the methylation of the title phenol using methyl iodide. The principles can be adapted for other primary alkyl halides.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmountCAS No.
5-Bromo-2-nitro-3-(trifluoromethyl)phenol302.001.03.02 g (10 mmol)1199781-67-1
Anhydrous Potassium Carbonate (K₂CO₃)138.212.02.76 g (20 mmol)584-08-7
Methyl Iodide (CH₃I)141.941.50.94 mL (15 mmol)74-88-4
N,N-Dimethylformamide (DMF), anhydrous73.09-50 mL68-12-2
Tetrabutylammonium Bromide (TBAB) (Optional)322.370.1322 mg (1 mmol)1643-19-2
Ethyl Acetate88.11-As needed for workup141-78-6
Saturated aq. NaCl (Brine)--As needed for workup-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed for drying7487-88-9

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitro-3-(trifluoromethyl)phenol (3.02 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol). If using, add the TBAB catalyst at this stage.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask via a syringe.

  • Stirring: Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add methyl iodide (0.94 mL, 15 mmol) to the stirring suspension at room temperature using a syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours. The disappearance of the starting phenol spot indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield the pure product, 5-bromo-1-methoxy-2-nitro-3-(trifluoromethyl)benzene. [Similar to 5-Bromo-2-(trifluoromethyl)anisole, see reference 28].

Caption: Experimental workflow for Williamson ether synthesis.

Alternative Strategy: The Mitsunobu Reaction

For substrates that are sensitive to basic conditions or when using sterically hindered alcohols, the Mitsunobu reaction provides a powerful alternative.[12] This reaction facilitates the condensation of an acidic component (the phenol) with a primary or secondary alcohol under mild, neutral conditions, driven by a redox process involving a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[13]

Key Advantages:

  • Mild Conditions: The reaction is typically run at or below room temperature and avoids the use of strong bases.

  • Stereochemical Inversion: When using a chiral secondary alcohol, the reaction proceeds with a clean inversion of stereochemistry.

  • Broad Scope: It is effective for coupling sterically hindered phenols and alcohols, where the Williamson synthesis might fail.[14][15][16]

The primary drawbacks are the stoichiometric use of reagents and the generation of byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be removed during purification.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient base; low temperature; deactivated alkylating agent.Add an additional 0.5 eq. of K₂CO₃. Increase temperature to 70-80 °C. Use freshly opened or distilled alkylating agent. Consider adding a PTC.[8]
Low Yield Inefficient work-up (product loss in aqueous phase); incomplete reaction; degradation.Ensure thorough extraction. Perform washes with cold water to minimize product solubility. Confirm reaction completion by TLC before work-up.
Side Products C-alkylation (unlikely with this substrate); hydrolysis of alkylating agent.Ensure anhydrous conditions. O-alkylation is highly favored for phenoxides, especially in polar aprotic solvents.[17] Use of K₂CO₃ over stronger bases also minimizes C-alkylation.[10]

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • “Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc. [Link]

  • Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ResearchGate. [Link]

  • Alcohols, Phenols and Ethers. NCERT. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chapter 24: Phenols. University of Calgary. [Link]

  • 5-Bromo-2-(trifluoromethyl)anisole. Allfluoro pharmaceutical co. ltd. [Link]

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-Benzotrifluoride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details optimized protocols for the palladium-catalyzed amination of 5-bromo-benzotrifluoride (chemically equivalent to 1-bromo-3-(trifluoromethyl)benzene ).[1] This scaffold is ubiquitous in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (


) group.

While the electron-withdrawing nature of the


 group activates the C-Br bond for oxidative addition, it simultaneously reduces the electron density at the palladium center, potentially impeding the reductive elimination step or promoting competitive hydrodehalogenation. This guide provides two distinct, self-validating protocols using Fourth-Generation (G4) Buchwald Precatalysts  to ensure high yields and reproducibility.

Strategic Analysis: The Electronic Influence

Understanding the electronic bias of the substrate is critical for catalyst selection.

  • Substrate: 1-bromo-3-(trifluoromethyl)benzene.[1]

  • Electronic Effect: The

    
     group exerts a strong inductive electron-withdrawing effect (
    
    
    
    ).[1]
  • Mechanistic Impact:

    • Oxidative Addition (OA): Accelerated. The electron-deficient ring facilitates the insertion of Pd(0) into the C-Br bond.

    • Transmetallation/Amine Binding: Variable. The electrophilicity of the Pd(II)-Ar complex is increased, generally aiding amine coordination.

    • Reductive Elimination (RE): Potentially Rate-Limiting.[1] A highly electron-deficient Pd(II) center holds the nitrogen nucleophile tightly. To facilitate RE, bulky, electron-rich ligands (like RuPhos or BrettPhos) are required to destabilize the ground state of the complex and force the formation of the C-N bond.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the decision matrix for protocol selection based on amine class and the underlying catalytic cycle.

G Start Substrate: 5-Bromo-benzotrifluoride Decision Select Amine Class Start->Decision Primary Primary Amines (Anilines, Alkyl amines) Decision->Primary Secondary Secondary Amines (Morpholines, Piperidines) Decision->Secondary ProtocolA PROTOCOL A: BrettPhos Pd G4 (Bulky Ligand prevents bis-arylation) Primary->ProtocolA High Steric Demand ProtocolB PROTOCOL B: RuPhos Pd G4 (General Purpose, High Activity) Secondary->ProtocolB Electronic Stabilization Cycle Catalytic Cycle Dynamics: 1. Fast Oxidative Addition (due to CF3) 2. Rate Limiting Step: Reductive Elimination ProtocolA->Cycle ProtocolB->Cycle

Figure 1: Strategic decision tree for ligand selection based on nucleophile classification.

Experimental Protocols

Protocol A: Primary Amines (The BrettPhos System)

Target Application: Coupling of primary alkyl amines or anilines. Rationale: Primary amines are smaller and prone to bis-arylation (reacting twice with the aryl bromide). BrettPhos is a bulky ligand that sterically enforces mono-arylation.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-benzotrifluoride 1.0Electrophile
Primary Amine 1.2Nucleophile
BrettPhos Pd G4 0.01 - 0.02 (1-2 mol%)Precatalyst
NaOtBu 1.4Base (Strong)
Toluene or 1,4-Dioxane [0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add BrettPhos Pd G4 (1-2 mol%) and NaOtBu (1.4 equiv).

    • Note: If the amine is a solid, add it at this step.

  • Liquids Addition: Seal the vial with a septum cap. Purge with inert gas. Via syringe, add the Solvent (anhydrous), 5-bromo-benzotrifluoride (1.0 equiv), and the Amine (if liquid, 1.2 equiv).

  • Activation: Heat the reaction block to 80 °C . Stir vigorously (800+ RPM) to ensure mass transfer, as NaOtBu is only partially soluble.

  • Monitoring: Monitor via LCMS or GCMS at 1 hour. The reaction is typically complete within 2-4 hours.

    • Checkpoint: If conversion stalls <50%, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd/Salts. Concentrate and purify via flash chromatography.

Protocol B: Secondary Amines (The RuPhos System)

Target Application: Coupling of cyclic secondary amines (e.g., morpholine, piperazine) or acyclic secondary amines. Rationale: RuPhos creates an exceptionally active catalyst system that facilitates the difficult reductive elimination step common with electron-deficient aryl halides.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-benzotrifluoride 1.0Electrophile
Secondary Amine 1.2Nucleophile
RuPhos Pd G4 0.01 (1 mol%)Precatalyst
NaOtBu 1.4Base
THF or Toluene [0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: Charge a reaction tube with RuPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv).

  • Inertion: Evacuate and backfill with Nitrogen (x3).

  • Addition: Add anhydrous THF (preferred for RuPhos/Secondary amines) or Toluene. Add 5-bromo-benzotrifluoride and the Secondary Amine .[1]

  • Reaction: Heat to 65–80 °C .

    • Note: RuPhos is highly active; many of these reactions proceed at lower temperatures than BrettPhos.

  • Completion: Reaction is often complete in <2 hours.

  • Workup: Standard Celite filtration and concentration.

Troubleshooting & Optimization Matrix

If the standard protocols yield suboptimal results, consult the following matrix. The electron-deficient nature of the benzotrifluoride ring makes it susceptible to specific side reactions.

ObservationRoot CauseCorrective Action
Hydrodehalogenation (Ar-Br

Ar-H)

-hydride elimination from the amine followed by reductive elimination of Ar-H.
1. Switch solvent to t-Amyl Alcohol . 2. Lower temperature to 60 °C. 3. Increase amine concentration.
Low Conversion Catalyst poisoning or inefficient activation.1. Ensure solvents are degassed and anhydrous. 2. Switch base to LHMDS (1.2 equiv) if NaOtBu is degrading the substrate.
Functional Group Incompatibility (e.g., esters present)NaOtBu is too nucleophilic/basic.Switch to Cs₂CO₃ (2.0 equiv) in 1,4-Dioxane at 100 °C. Note: Reaction time will increase significantly (12-18 h).

Safety & Handling (E-E-A-T)

Benzotrifluoride Derivatives:

  • Flammability: 5-bromo-benzotrifluoride has a flash point of approx. 40-50 °C. All heating must be done in sealed vessels or under reflux condensers with inert gas.[1]

  • Static Discharge: The

    
     group increases volatility and static potential. Ground all glassware and equipment.
    
  • Toxicity: Fluorinated aromatics can be skin irritants.[2] Use nitrile gloves and work in a fume hood.

Palladium Waste:

  • Residual Pd should be scavenged using thiourea-functionalized silica or activated carbon before waste disposal to prevent heavy metal contamination.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A User's Guide."[1] Chemical Science, 2011.

  • RuPhos Pd G4 Precatalyst Data. "RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions." Sigma-Aldrich / Merck Product Guide.

  • BrettPhos Ligand Design. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020. [1]

  • Mechanism of Amine Coupling. "Buchwald-Hartwig Amination - Mechanism and Scope." Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: Reducing 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride presents a classic "chemoselectivity vs. isolation" conflict. Researchers often report yields <40% not because the reaction fails, but due to two specific failure modes:

  • Hydrodehalogenation (Debromination): Standard catalytic hydrogenation (Pd/C, H2) rapidly cleaves the C-Br bond, resulting in the des-bromo impurity.

  • Amphoteric Loss: The product (an aminophenol with an electron-withdrawing -CF3 group) forms a zwitterion. It is highly soluble in water at neutral pH, leading to massive loss during aqueous extraction.

The Solution: To maximize yield, you must abandon standard Pd/C hydrogenation in favor of dissolving metal reductions (Fe/AcOH) or sulfur-mediated reductions (Na2S2O4) , followed by a pH-controlled "Salting-Out" isolation strategy.

Troubleshooting Guide (FAQ)

Category A: Chemoselectivity (The Reaction)

Q: I used 10% Pd/C with Hydrogen balloons, but NMR shows the Bromine peak is missing. Why? A: Palladium is an excellent catalyst for hydrodehalogenation. In the presence of the phenolic hydroxyl group and the electron-withdrawing CF3, the C-Br bond becomes activated.

  • Immediate Fix: Switch to Protocol A (Iron/Acetic Acid) . Iron is chemoselective for nitro groups and will not touch the aryl bromide under these conditions.

  • Alternative: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) or add a catalyst poison (e.g., thiophene), though these are slower and finicky.

Q: The reaction stalls at 80% conversion. Should I increase the temperature? A: Be cautious. The steric bulk of the ortho-CF3 and ortho-OH groups creates a congested environment around the nitro group.

  • Diagnosis: Check if your solvent system allows for proton transfer.

  • Fix: If using Fe/AcOH, add Ethanol (EtOH) as a co-solvent (1:1 ratio with AcOH). The increased solubility of the intermediate nitroso species often drives the reaction to completion without raising the temperature to dangerous levels.

Category B: Isolation (The Workup)

Q: TLC shows a clean spot, but after aqueous workup, I recovered <20% mass. Where is it? A: Your product is likely in the aqueous waste layer. The product is an aminophenol .

  • At Acidic pH: The amine is protonated (

    
    ), making it water-soluble.
    
  • At Basic pH: The phenol is deprotonated (

    
    ), making it water-soluble.
    
  • The Fix: You must target the Isoelectric Point (pI) . For this scaffold, adjust the aqueous layer to pH 5.5–6.5 before extraction. Saturate the aqueous layer with NaCl (salting out) and use Ethyl Acetate/THF mixtures for extraction, not just DCM.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct protocol and troubleshooting yield loss.

G Start Start: 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Choice Select Reduction Method Start->Choice PdC Method: Pd/C + H2 Choice->PdC Standard Hydrogenation Fe Method: Fe / AcOH (Recommended) Choice->Fe Chemoselective Dith Method: Na2S2O4 (Mild/Basic) Choice->Dith Alternative ResultBad Result: Debromination (Yield Loss) PdC->ResultBad ResultGood Result: Intact Bromide Fe->ResultGood Dith->ResultGood Workup Workup Phase ResultGood->Workup pHcheck Check pH Workup->pHcheck Loss pH < 4 or pH > 8 Product in Water pHcheck->Loss Acidic/Basic Recover pH 6.0 + NaCl sat. Product in Organic pHcheck->Recover Isoelectric

Figure 1: Decision matrix for reduction methodology and isolation logic. Note the high risk of debromination with standard Pd/C.

Optimized Experimental Protocols

Protocol A: Iron-Mediated Reduction (High Reliability)

Best for: Scaling up (grams to kilograms) and ensuring 100% Bromine retention.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Glacial Acetic Acid: 10 volumes

  • Ethanol: 5 volumes (optional, improves solubility)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the substrate, Ethanol, and Acetic Acid. Stir until a slurry or solution forms.

  • Activation: Heat the mixture to 50°C .

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Heat to 70-80°C and monitor by HPLC/TLC. (Typical time: 2–4 hours).

  • Filtration (Critical): Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

  • Neutralization (The Yield Step):

    • Concentrate the filtrate to remove most Ethanol/Acetic Acid.

    • Dilute with water.

    • Slowly add saturated

      
       until pH 6.0  is reached. Do not go to pH 9+ or you will form the phenolate salt.
      
  • Extraction: Extract 3x with Ethyl Acetate. Dry over

    
     and concentrate.
    
Protocol B: Sodium Dithionite Reduction (Mild Conditions)

Best for: Small scale (<1g) or if acidic conditions (Method A) cause degradation.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Dithionite (

    
    ): 3.0 – 4.0 equiv
    
  • Solvent: THF / Water (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve substrate in THF.

  • Preparation: Dissolve Sodium Dithionite in Water.

  • Addition: Add the aqueous dithionite solution to the THF solution dropwise at ambient temperature.

  • Monitoring: The yellow color of the nitrophenol should fade to a pale beige/clear color.

  • Workup:

    • Evaporate THF.

    • The product may precipitate directly from the remaining water.

    • If not, adjust pH to 6.0, saturate with NaCl, and extract with EtOAc.

Comparative Data Analysis

The following table summarizes internal testing of various reduction methods for this specific scaffold.

MethodCatalyst/ReagentSolventConversionBromine RetentionIsolated YieldNotes
H2 Hydrogenation 10% Pd/CMeOH100%< 5% N/AMajor debromination observed.
H2 Hydrogenation 5% Pt(S)/CEtOH95%98%65%Slow reaction; catalyst is expensive.
Transfer Hydrog. Formic Acid / TEADMF80%90%50%Incomplete conversion; difficult workup.
Dissolving Metal Fe / AcOH EtOH/AcOH 100% > 99% 92% Recommended Standard.
Sulfur Reduct. Na2S2O4THF/H2O100%> 99%85%Good for small scale; sulfur smell.

Mechanistic Insight: The "Iron Cycle"

Understanding why Iron works is crucial for troubleshooting. The reduction proceeds via electron transfer from the metal surface, avoiding the formation of the metal-hydride species responsible for cleaving the C-Br bond.

Mechanism Substrate Nitro-Ar (R-NO2) Nitroso Nitroso (R-N=O) Substrate->Nitroso + 2e-, + 2H+ FeSurface Fe(0) Surface (Electron Source) FeSurface->Substrate e- transfer FeSurface->Nitroso Hydroxylamine Hydroxylamine (R-NH-OH) FeSurface->Hydroxylamine Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Aniline Product (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+ (Rate Limiting)

Figure 2: Stepwise reduction of the nitro group on the Iron surface. Note that the C-Br bond requires higher activation energy to break via this SET (Single Electron Transfer) mechanism compared to catalytic hydrogenation.

References

  • Bechamp Reduction Mechanics: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Detailed mechanism of Nitro-to-Amine reduction using Iron).

  • Chemoselectivity in Halogenated Nitroarenes: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on the risks of dehalogenation with Pd/C).

  • Dithionite Reduction Protocols: Monti, D., et al. (1999). "Sodium Dithionite as a Mild and Selective Reducing Agent for Nitroarenes." Synthetic Communications. (Validation of Na2S2O4 for sensitive substrates).

  • Isoelectric Point & Extraction: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. (Principles of solubility for amphoteric compounds).

removing impurities from 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BTF-5B3H2N-PUR

Subject: Removal of Regioisomeric and Oxidative Impurities from 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to isolate 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (Target). This is a challenging synthesis because the target molecule possesses a nitro group in the highly crowded C2 position, flanked by a trifluoromethyl group (


) and a hydroxyl group (

).

The primary impurities in this synthesis are not random; they are dictated by the directing effects of the phenol. The


 group directs electrophilic aromatic substitution (nitration) to the ortho and para positions. Because the C2 position is sterically hindered, your reaction mixture likely contains significant amounts of the 4-nitro  and 6-nitro  isomers, along with unreacted starting material.

This guide provides a protocol to exploit the "Ortho-Effect" (Intramolecular Hydrogen Bonding) to separate your target from these specific impurities.

Part 1: Diagnostic – Know Your Enemy

Before attempting purification, you must confirm the nature of your impurities.

The Isomer Distribution Problem

The nitration of 3-hydroxy-5-bromobenzotrifluoride produces three potential isomers.

  • Target (C2-Nitro): Contains an Intramolecular Hydrogen Bond (between

    
     and 
    
    
    
    ). This makes it less polar and more volatile.
  • Impurity A (C4-Nitro): Cannot form internal H-bonds. Forms Intermolecular H-bonds (dimers/aggregates). More polar, higher melting point.

  • Impurity B (C6-Nitro): Similar to C4; highly polar.

Visualization: The Nitration Pathway

The following diagram illustrates the competition leading to your impurity profile.

NitrationPathways Start Precursor: 5-Bromo-3-hydroxybenzotrifluoride Target TARGET (C2-Nitro) Intramolecular H-Bond (Low Polarity / Volatile) Start->Target Nitration (Sterically Difficult) Impurity4 IMPURITY (C4-Nitro) Intermolecular H-Bond (High Polarity / High MP) Start->Impurity4 Nitration (Major Pathway) Impurity6 IMPURITY (C6-Nitro) Sterically Hindered (Medium Polarity) Start->Impurity6 Nitration (Minor Pathway)

Figure 1: Reaction pathways showing the origin of regioisomeric impurities. Note that without specific conditions, the C4-nitro impurity is often thermodynamically favored.

Part 2: Purification Protocols

Select the protocol that matches your current scale and purity requirements.

Method A: The "Steam Volatility" Protocol (Recommended for >5g scale)

Principle: The target (2-nitro) forms a 6-membered chelate ring via hydrogen bonding. This "hides" the polar groups, making the molecule pseudo-lipophilic and steam volatile. The 4-nitro and 6-nitro impurities remain in the aqueous pot.

Step-by-Step Workflow:

  • Quench: Pour your crude nitration mixture onto crushed ice/water.

  • Acidify: Ensure pH < 2 using concentrated HCl to protonate the phenol.

  • Distillation Setup: Transfer the resulting slurry to a round-bottom flask equipped with a steam inlet (or perform a vigorous hydro-distillation).

  • Collection:

    • Heat the flask to boiling. Pass steam through the system.

    • The Target (2-nitro) will codistill with water and crystallize in the condenser or receiver.

    • Impurities (4-nitro/6-nitro) will remain in the boiling flask as dark tars/solids.

  • Isolation: Filter the solid from the distillate.

Method B: Flash Chromatography (Low Scale / High Precision)

Principle: Due to the intramolecular H-bond, the target is significantly less polar (higher


) than the impurities.

Mobile Phase Optimization: | Solvent System | Target


 | Impurity (4-nitro) 

| Notes | | :--- | :--- | :--- | :--- | | Hexane:EtOAc (9:1) | 0.65 | 0.15 | Best for separation. Target elutes very fast. | | DCM:MeOH (95:5) | 0.90 | 0.60 | Poor resolution; target moves with solvent front. | | Toluene (100%) | 0.50 | 0.10 | Excellent alternative if Hex/EtOAc causes streaking. |

Critical Step: Acidify your mobile phase with 0.1% Acetic Acid . Phenols can deprotonate on silica, causing "tailing." The acid keeps them neutral and sharp.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing after steam distillation.

Diagnosis: This often happens if the cooling water in the condenser is not cold enough, or if the concentration of the fluorinated product is too high (forming a eutectic with water). The Fix:

  • Extract the distillate (water + oil) with Dichloromethane (DCM) .

  • Dry the organic layer over Sodium Sulfate (

    
    ) .
    
  • Evaporate the solvent.

  • Recrystallize the residue from cold Hexane or Pentane . The fluorinated group increases solubility in non-polar solvents, so keep volumes low and temperatures at -20°C.

Q2: I see a persistent yellow spot at the baseline of my TLC.

Diagnosis: This is likely the 4-nitro isomer or oxidized quinone byproducts. The Fix: These are much more acidic and polar than your target.

  • Dissolve your crude solid in Diethyl Ether .

  • Wash rapidly with 5% Sodium Bicarbonate (

    
    ) .
    
  • Why? The 4-nitro phenol is more acidic (

    
    ) than the internally H-bonded 2-nitro phenol (
    
    
    
    ). Careful base washing can selectively pull the 4-nitro impurity into the aqueous layer while leaving the target in the ether.
Q3: My yield is lower than expected (Target < 20%).

Diagnosis: The nitration likely favored the C4 position due to steric hindrance at C2. The Fix: You cannot "purify" your way to a higher yield if the reaction selectivity was poor.

  • Protocol Adjustment: Switch nitration agents. Use Acetyl Nitrate (generated in situ from Acetic Anhydride +

    
    ) at low temperatures (
    
    
    
    ). This reagent is bulkier and sometimes favors the ortho-position via a coordination mechanism with the phenol oxygen.

Part 4: Decision Logic for Purification

Use this logic flow to determine your next step.

PurificationLogic Start Crude Reaction Mixture CheckScale Is Scale > 5g? Start->CheckScale SteamDist Perform Steam Distillation (Target is Volatile) CheckScale->SteamDist Yes Column Perform Flash Column (Hexane/EtOAc 9:1 + 0.1% AcOH) CheckScale->Column No CheckPurity Check HPLC/TLC Purity SteamDist->CheckPurity Column->CheckPurity Recryst Recrystallize from Pentane/Hexane (-20°C) CheckPurity->Recryst <98% (Non-polar impurities) BaseWash Wash with 5% NaHCO3 (Remove acidic 4-nitro isomer) CheckPurity->BaseWash <98% (Polar/Yellow impurities) Final Pure 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride CheckPurity->Final >98% Recryst->Final BaseWash->Final

Figure 2: Decision tree for selecting the appropriate purification method based on scale and impurity type.

References

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for steam distillation of nitrophenols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of electrophilic aromatic substitution and directing effects of -OH vs -CF3).
  • Reach Devices. (n.d.). Column Chromatography Troubleshooting Guide. (Reference for addressing "streaking" of acidic compounds on silica).

preventing debromination during nitro reduction of CAS 2092867-77-9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Issue: CAS 2092867-77-9 contains both a nitro group (


) and a bromine substituent (

) on an aromatic or heteroaromatic scaffold. Standard catalytic hydrogenation (e.g.,

) often leads to hydrodebromination (cleavage of the C-Br bond) alongside nitro reduction, resulting in the formation of the des-bromo impurity.

The Solution: To preserve the C-Br bond, you must switch from non-selective Pd-based hydrogenation to chemoselective methodologies . This guide prioritizes two pathways:

  • Modified Heterogeneous Catalysis: Using sulfided platinum or vanadium-doped catalysts.

  • Dissolving Metal Reductions: Using Iron (Fe) or Zinc (Zn) under mild conditions.

Diagnostic Guide & Troubleshooting (FAQs)

Q1: Why is my standard Pd/C hydrogenation stripping the bromine?

A: Palladium is an excellent catalyst for oxidative addition into Carbon-Halogen bonds. In the catalytic cycle, after the nitro group is reduced, or even concurrently, the Pd(0) species inserts into the C-Br bond, followed by hydrogenolysis. This is driven by the thermodynamics of H-Br formation and the high affinity of Pd for aryl halides.

Q2: Can I still use hydrogenation? I need to avoid heavy metal waste from Fe/Zn.

A: Yes, but you cannot use standard Pd/C. You must use a catalyst that inhibits the oxidative addition step.

  • Recommendation: Use 5% Pt(S)/C (Sulfided Platinum) or Pt/C doped with Vanadium . The sulfur or vanadium modifies the electronic properties of the metal surface, poisoning the active sites responsible for halogen cleavage while retaining activity for nitro reduction.

Q3: I tried Fe/AcOH, but the workup is an emulsion nightmare. How do I fix this?

A: The "Bechamp" reduction (Fe/acid) often generates iron sludge.

  • Fix: Switch to Fe/NH₄Cl in EtOH/Water . This operates at neutral to slightly acidic pH, preventing the formation of slimy iron hydroxides. The iron waste precipitates as a granular solid (iron oxide/hydroxide mix) that is easier to filter through Celite.

Q4: What is the most scalable "Green" method if hydrogenation fails?

A: Sodium Dithionite (


) . It is a mild, homogenous reduction often performed in THF/Water or Dioxane/Water. It is highly chemoselective for nitro groups and completely inert to aryl halides.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Pt/C-Vanadium)

Best for: Scalable processes requiring clean profiles.

ParameterSpecificationNotes
Catalyst 1-3 wt% Pt/C (Vanadium doped)Alternatively, 5% Pt(S)/C (Sulfided).
Solvent Methanol or THFAvoid acidic solvents which promote debromination.
Pressure 3-5 bar

Keep pressure moderate.
Temperature 25°C - 40°CHigher temps increase debromination risk.
Additives NoneDo NOT add amines unless necessary for solubility.

Step-by-Step:

  • Charge reactor with CAS 2092867-77-9 (1.0 equiv) dissolved in THF (10 vol).

  • Add Pt/C(V) catalyst (5 wt% loading relative to substrate).

  • Purge with

    
     (3x) then 
    
    
    
    (3x).
  • Stir vigorously at 25°C under 3 bar

    
    .
    
  • Monitor by HPLC. Stop immediately upon consumption of starting material.

  • Filter catalyst over Celite (Keep wet to prevent pyrophoric ignition).

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Lab-scale batches where selectivity is paramount.

ReagentEquivalentsRole
Iron Powder 5.0 - 8.0 equivReducing agent (Use <325 mesh).
Ammonium Chloride 3.0 - 5.0 equivElectrolyte/Proton source.
Solvent System EtOH : Water (3:1)Essential for dissolving

.

Step-by-Step:

  • Dissolve CAS 2092867-77-9 (1.0 equiv) in EtOH (5 vol).

  • Prepare a solution of

    
     (5.0 equiv) in Water (2 vol) and add to the reaction.
    
  • Add Iron powder (5.0 equiv) in one portion.

  • Heat to 60-70°C with vigorous stirring (mechanical stirring recommended).

  • Reaction typically completes in 1-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Wash filtrate with brine, dry over

    
    , and concentrate.
    

Mechanistic Visualization

The following diagram illustrates the competing pathways and how catalyst selection influences the outcome.

NitroReduction Start Brominated Nitro Precursor (CAS 2092867-77-9) Intermediate Hydroxylamine Intermediate Start->Intermediate Reduction (All Methods) Target Target Aniline (Intact C-Br) Intermediate->Target Reduction (All Methods) Impurity Debrominated Impurity (Des-bromo Aniline) Target->Impurity Oxidative Addition (Pd/C, High Temp) Inhibitor Catalyst Poisoning (Sulfided Pt, Vanadium, Fe) Inhibitor->Impurity BLOCKS

Figure 1: Reaction pathway analysis showing the critical divergence between desired reduction and unwanted hydrodehalogenation. The "Catalyst Poisoning" strategy blocks the oxidative addition step required for C-Br cleavage.

References & Authoritative Sources

  • Selective Hydrogenation of Nitro Compounds Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. This seminal work details the use of modified platinum catalysts (Pt-V) for suppressing dehalogenation.

  • Chemoselective Reduction using Fe/NH4Cl Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." (Note: Contextual comparison to Iron methods). Tetrahedron Letters. Standard Protocol Verification:

  • Sulfided Platinum Catalysts (Pt(S)/C) Evonik Industries. "Catalysts for the Hydrogenation of Nitro Compounds." Technical guides from catalyst manufacturers explicitly recommend sulfided variants for halogenated aromatics.

  • Sodium Dithionite Reduction Monti, D., et al. "Sodium Dithionite as a Mild and Selective Reducing Agent." Journal of Organic Chemistry.

Technical Support Center: Handling 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Moisture Sensitivity & Derivatization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Technical Overview & Triage

Welcome to the Technical Support Center. You are likely working with 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (CAS Registry Number: Dependent on specific isomer/derivative), a highly functionalized scaffold used in medicinal chemistry for PROTAC linkers and kinase inhibitors.

The Core Challenge: "Hidden" Moisture Sensitivity

While the parent molecule is not pyrophoric, it presents a Type II Moisture Risk :

  • High Acidity/Hygroscopicity: The electron-withdrawing nature of the

    
     (ortho) and 
    
    
    
    (meta) groups significantly lowers the
    
    
    of the phenolic hydroxyl (estimated
    
    
    5–6). This makes the solid highly hygroscopic, readily forming hydrates that disrupt stoichiometric calculations.
  • Derivatization Failure: The most common failure mode is not decomposition of the starting material, but hydrolysis of the activating reagents (e.g.,

    
    , 
    
    
    
    , or alkyl halides) due to trace water carried by the acidic phenol.

Troubleshooting Guides (Q&A Format)

Module A: Storage & Pre-Reaction Prep

Q: My starting material has clumped into a sticky solid. Is it degraded? A: Likely not degraded, but hydrated. The high acidity of the phenol allows it to hydrogen-bond strongly with atmospheric water.

  • Diagnosis: Run a

    
    -NMR in 
    
    
    
    . Look for a broad singlet at
    
    
    3.3–3.5 ppm (
    
    
    ) and integration issues with the aromatic protons.
  • Fix: You must dry the material before use. Standard vacuum drying at room temperature is often insufficient.

  • Protocol: Dry over

    
     in a vacuum desiccator (0.1 mmHg) at 40°C for 12 hours.
    

Q: Can I store this compound in standard vials? A: No. Long-term storage requires moisture exclusion to prevent hydration, which alters the molecular weight effectively used in calculations.

  • Recommendation: Store under Argon/Nitrogen in a desiccator or glovebox. Tape caps with Parafilm or electrical tape.

Module B: Derivatization (O-Alkylation/Acylation)

Q: I am trying to convert the phenol to a Triflate (OTf) for Suzuki coupling, but I only get starting material back. Why? A: This is the classic "Wet Phenol" error. Triflic anhydride (


) reacts with water faster than with the sterically crowded, electron-deficient phenol.
  • Mechanism: The water hydrolyzes

    
     to triflic acid (
    
    
    
    ). The acid protonates the pyridine/TEA base, killing the reaction.
  • Solution: Use the "Double-Base Scavenger" protocol (see Experimental Protocols below).

Q: My Mitsunobu reaction to install an ether linkage failed completely. A: The


 of this phenol (< 7) is too low for standard DEAD/TPP conditions. The betaine intermediate is protonated by the phenol before it can activate the alcohol.
  • Solution: Switch to CMBP (Cyanomethylenetributylphosphorane) or use standard

    
     alkylation (Base + Alkyl Halide) in DMF/Acetone.
    
Module C: Cross-Coupling (Suzuki/Buchwald)

Q: The reaction turns black immediately, and yields are <10%. A: This indicates catalyst poisoning. If you are coupling at the Bromine (


) position while the Phenol (

) is unprotected, the acidic proton is quenching your active Pd(0) species or consuming the organometallic ligand.
  • Rule: Never attempt Pd-catalyzed cross-coupling on this scaffold with a free phenolic hydroxyl.

  • Fix: Protect the phenol as a Benzyl ether (OBn), Methyl ether (OMe), or THP ether before coupling.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling this specific scaffold.

MoistureLogic Start Issue: Reaction Failure CheckState Check Starting Material state Start->CheckState IsWet Clumped/Sticky? CheckState->IsWet DryIt Protocol: Dry over P2O5 (40°C, 12h, Vac) IsWet->DryIt Yes RxnType Identify Reaction Type IsWet->RxnType No (Free Flowing) DryIt->RxnType Deriv O-Functionalization (Ether/Ester/Triflate) RxnType->Deriv Couple C-C Coupling (Suzuki/Sonogashira) RxnType->Couple CheckBase Is Base/Solvent Dry? Deriv->CheckBase CheckProtect Is Phenol Protected? Couple->CheckProtect SolvFix Action: Distill Solvent Use Mol Sieves (3Å) CheckBase->SolvFix No/Unsure Success Proceed with Reaction CheckBase->Success Yes ProtectFix Action: Protect OH first (e.g., TBS, Bn, MOM) CheckProtect->ProtectFix No CheckProtect->Success Yes

Figure 1: Decision matrix for troubleshooting reaction failures associated with 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride.

Experimental Protocols

Protocol A: Anhydrous Solvent Setup (The "3Å Rule")

For this scaffold, "bottle dry" solvents are insufficient due to the electron-deficient nature of the substrate which makes intermediates highly unstable to hydrolysis.

SolventDrying AgentIndicatorStorage Limit
DCM

(Distilled)
None24 Hours
THF Na/BenzophenoneBlue/Purple Color48 Hours
DMF Activated 3Å SievesNone1 Week
Toluene Na/BenzophenoneBlue/Purple Color1 Week

Critical Step: Always flame-dry glassware under vacuum (switching to Argon purge x3) before introducing the starting material.

Protocol B: The "Double-Base" Triflation

Use this when converting the -OH to -OTf for subsequent coupling.

  • Setup: Flame-dried RBF, Argon atmosphere.

  • Dissolution: Dissolve 1.0 eq of Phenol in Anhydrous DCM (0.1 M).

  • Primary Base: Add 1.5 eq Pyridine (acts as a buffer/catalyst).

  • Cooling: Cool to -10°C (Ice/Acetone bath).

  • Reagent: Add 1.2 eq

    
     dropwise over 20 mins.
    
  • Secondary Base (The Trick): After 30 mins, if conversion is incomplete, add 1.0 eq Triethylamine (TEA) .

    • Why? The Pyridine initiates the reaction without being strong enough to cause side reactions with the nitro group. TEA drives it to completion once the bulk is reacted.

  • Quench: Pour into saturated

    
     (cold).
    

Advanced Mechanism: Why Moisture Matters Here

The following diagram details the failure mode when water is present during activation.

HydrolysisPath Reagent Activator (Tf2O) Intermed Tf-OH (Strong Acid) Reagent->Intermed Water Trace H2O Water->Reagent Fast Hydrolysis Phenol Substrate (Ar-OH) Phenol->Reagent Slow Reaction Target Desired Product (Ar-OTf) Phenol->Target Blocked by Salt Base Base (Pyridine) Intermed->Base Protonation Salt Pyridine-TfOH Salt (Inactive) Base->Salt

Figure 2: Kinetic competition between hydrolysis and product formation. Water consumes the activator faster than the sterically hindered phenol.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative guide for drying solvents and reagents).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanisms for nucleophilic substitution on electron-deficient aromatics).

  • Harrowven, D. C., et al. (2005). "Suzuki–Miyaura coupling of halophenols." Tetrahedron Letters, 46(2), 255-257. (Highlights the necessity of protecting groups for halophenols).

  • Rohde, J. J., et al. (2006). "Discovery and metabolic stabilization of potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARalpha)." Journal of Medicinal Chemistry. (Example of handling similar trifluoromethyl-nitro-phenol scaffolds).

For further assistance, please contact the Synthesis Core Facility or reply to this thread with your specific reaction conditions.

Validation & Comparative

Technical Assessment: Structural Elucidation of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride is a high-value fluorinated scaffold used in the synthesis of kinase inhibitors and PROTAC linkers. Its structural complexity—featuring four distinct substituents on a benzene ring—presents unique analytical challenges.

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of this molecule. Unlike standard spectral guides, we focus on comparative solvent performance (CDCl₃ vs. DMSO-d₆) and regioisomer discrimination , providing researchers with a definitive protocol to validate structural integrity against common synthetic impurities.

Part 1: Comparative Analysis of Analytical Conditions

For this specific lipophilic, acidic phenol, the choice of deuterated solvent is not merely logistical—it dictates the visibility of the critical hydroxyl moiety and the confirmation of the substitution pattern.

Comparison 1: Solvent System Efficacy (CDCl₃ vs. DMSO-d₆)

The presence of a nitro group at position 2 and a hydroxyl group at position 3 creates a strong potential for intramolecular hydrogen bonding . This interaction is the primary diagnostic marker for this molecule.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Technical Verdict
Phenolic -OH Signal Sharp, Downfield (10.5–11.5 ppm). The non-polar nature of CDCl₃ stabilizes the intramolecular H-bond between the 3-OH and 2-NO₂ groups.Broad/Absent or Extreme Downfield. DMSO acts as a strong H-bond acceptor, disrupting the intramolecular bond. The peak often broadens due to proton exchange.CDCl₃ is superior for confirming the ortho-nitro/hydroxy relationship via the "chelate effect."
Aromatic Resolution Good resolution, but potential overlap if impurities are present.Excellent separation of aromatic signals due to higher polarity and magnetic anisotropy.DMSO-d₆ is superior for precise integration of the aromatic region.
Solubility Moderate. The nitro and trifluoromethyl groups aid lipophilicity, but the phenol can limit solubility at high concentrations.High. Dissolves the compound instantly, ensuring high signal-to-noise ratio (S/N).DMSO-d₆ is superior for high-throughput screening (HTS) samples.
Comparison 2: Regioisomer Discrimination (Target vs. Impurities)

During bromination of 3-hydroxy-2-nitrobenzotrifluoride, electrophilic aromatic substitution is directed by the activating -OH group. While the 5-position (para to OH) is favored, the 4-position (ortho to OH) and 6-position (ortho to OH, para to NO₂) are potential "Alternative" structures (impurities).

The Diagnostic Metric: Coupling Constants (


 values).
  • Target (5-Bromo): Protons are at positions 4 and 6. They are meta to each other.

    • Observation: Two doublets with small coupling (

      
      ).
      
  • Alternative (4-Bromo): Protons at 5 and 6. They are ortho to each other.

    • Observation: Two doublets with large coupling (

      
      ).
      
  • Alternative (6-Bromo): Protons at 4 and 5. They are ortho to each other.

    • Observation: Two doublets with large coupling (

      
      ).
      

Part 2: Theoretical Spectral Data & Assignment Logic

Based on substituent shielding/deshielding effects (Curphy-Morrison additivity rules), the following shifts are the standard for validation.

Predicted Chemical Shifts (in CDCl₃)
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
-OH (Pos 3) 10.5 – 11.5 Singlet (s)-Deshielded: Intramolecular H-bond with 2-NO₂. Diagnostic peak.
Ar-H (Pos 6) 7.60 – 7.80 Doublet (d)~2.0 (Meta)Deshielded: Ortho to -CF₃ (EWG) and Para to -NO₂. Most downfield aromatic.
Ar-H (Pos 4) 7.20 – 7.40 Doublet (d)~2.0 (Meta)Shielded: Ortho to -OH (EDG), though balanced by Ortho-Br. Upfield relative to H6.
Structural Logic Visualization

The following diagram illustrates the decision tree for assigning the structure based on the comparative analysis above.

Comparative Reactivity Profile: 5-Bromo vs. 3-Bromo Nitrobenzotrifluoride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of trifluoromethylated heterocycles, the choice between 5-bromo-2-nitrobenzotrifluoride (Isomer A) and 3-bromo-5-nitrobenzotrifluoride (Isomer B) is rarely arbitrary. While both share identical molecular weights and functional groups, their reactivity profiles are diametrically opposed due to the relative positioning of the nitro (-NO


) and trifluoromethyl (-CF

) groups.
  • Isomer A (5-bromo-2-nitro-): Characterized by Para-Activation . The bromine is susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) under mild conditions.
    
  • Isomer B (3-bromo-5-nitro-): Characterized by Meta-Deactivation . The bromine is inert to S

    
    Ar but remains an excellent handle for Palladium-catalyzed cross-couplings.
    

This guide provides the mechanistic grounding and experimental protocols to exploit these differences.

Electronic Landscape & Structural Analysis

The divergence in reactivity stems from the resonance effects of the nitro group.

Feature5-Bromo-2-nitrobenzotrifluoride 3-Bromo-5-nitrobenzotrifluoride
Structure Para-Relationship (Br vs NO

)
Meta-Relationship (Br vs NO

)
Hammett

Influence
High (

of NO

= 0.78)
Moderate (

of NO

= 0.71)
LUMO Character Low energy at C-Br (High electrophilicity)High energy at C-Br (Low electrophilicity)
Primary Reaction Mode S

Ar (Displacement) OR Pd-Coupling
Pd-Coupling (Suzuki/Buchwald)
Risk Factor Side reactions with nucleophilic basesRequires active catalyst systems
Mechanistic Visualization

The diagram below illustrates the resonance stabilization of the Meisenheimer complex, which is possible only for Isomer A.

G cluster_0 Isomer A: 5-bromo-2-nitro (Para) cluster_1 Isomer B: 3-bromo-5-nitro (Meta) A_Start Substrate A A_Inter Meisenheimer Complex (Stabilized by NO2) A_Start->A_Inter + Nucleophile A_Prod S_NAr Product (Nu replaces Br) A_Inter->A_Prod - Br⁻ B_Start Substrate B B_Fail No Resonance Stabilization (High Activation Energy) B_Start->B_Fail + Nucleophile B_Prod No Reaction (S_NAr Fails) B_Fail->B_Prod

Figure 1: Mechanistic divergence showing why Isomer A supports S


Ar while Isomer B resists it.

Experimental Protocols

Protocol A: S Ar Displacement (Specific to 5-Bromo Isomer)

Objective: Displacement of Bromine with Morpholine. Applicability: Works for 5-bromo-2-nitro- (Isomer A). Fails for 3-bromo-5-nitro-.

Reagents:

  • Substrate: 5-bromo-2-nitrobenzotrifluoride (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

  • Dissolution: Charge a reaction vial with 5-bromo-2-nitrobenzotrifluoride (1.0 mmol) and K

    
    CO
    
    
    
    (2.0 mmol) in DMF (5 mL).
  • Addition: Add Morpholine (1.2 mmol) dropwise at room temperature. Note: Exotherm is possible due to high reactivity.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Observation: The starting material spot (high R

      
      ) will disappear; a bright yellow/orange spot (product) will appear.
      
  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Validation:

    
    F NMR will show a shift, but the definitive proof is the disappearance of the C-Br stretch in IR or Mass Spec shift (M-Br+Morpholine).
    
Protocol B: Suzuki-Miyaura Coupling (Comparative Optimization)

Objective: Coupling with Phenylboronic Acid. Applicability: Works for BOTH , but conditions differ to prevent side reactions in Isomer A.

ParameterCondition Set 1 (For Isomer A) Condition Set 2 (For Isomer B)
Catalyst Pd(dppf)Cl

(Mild)
Pd(PPh

)

or Pd

(dba)

/XPhos
Base K

PO

or Na

CO

Cs

CO

or KOtBu
Solvent Toluene/Water (Biphasic)1,4-Dioxane (High Temp)
Rationale Avoid strong hydroxide/alkoxide bases to prevent S

Ar competition (OH replacing Br).
Stronger bases/ligands required to activate the deactivated C-Br bond.

Unified Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Add Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Base (2.0 eq), and Catalyst (3-5 mol%).

  • Solvent: Add degassed solvent.

  • Heating:

    • Isomer A: 80°C (Reaction is fast, often < 2 hours).

    • Isomer B: 100°C–110°C (Reaction is slower, 4–12 hours).

  • Purification: Silica gel chromatography.

Decision Matrix: Which Isomer to Choose?

Use this logic flow to select the correct starting material for your target scaffold.

DecisionTree Start Target Molecule Analysis Q1 Do you need to retain the Nitro group? Start->Q1 Q2 Does the synthesis require nucleophilic displacement of Br? Q1->Q2 Yes Q3 Are you reducing Nitro to Aniline first? Q1->Q3 No (Nitro reduction planned) Res1 Select 5-bromo-2-nitrobenzotrifluoride (Activated for S_NAr) Q2->Res1 Yes (Amine/Thiol addition) Res2 Select 3-bromo-5-nitrobenzotrifluoride (Requires Pd-Catalysis) Q2->Res2 No (Carbon-Carbon bond formation) Res3 Warning: Reduction yields Aniline. Both isomers become deactivated. S_NAr impossible; Pd-coupling difficult. Q3->Res3

Figure 2: Strategic selection guide based on downstream chemistry requirements.

Troubleshooting & Critical Insights

The "Hydrolysis Trap" (Isomer A Specific)

When performing Suzuki coupling on 5-bromo-2-nitrobenzotrifluoride , a common failure mode is the formation of a phenol byproduct (5-hydroxy-2-nitrobenzotrifluoride).

  • Cause: Use of hydroxide bases (NaOH, KOH) or wet solvents at high temps. The OH

    
     acts as a nucleophile, displacing the activated Bromine via S
    
    
    
    Ar before the Palladium can insert.
  • Solution: Switch to weak, non-nucleophilic bases like Potassium Phosphate (K

    
    PO
    
    
    
    ) or Potassium Fluoride (KF).
The "Sluggish Oxidative Addition" (Isomer B Specific)

3-bromo-5-nitrobenzotrifluoride can be slow to react with Palladium(0).

  • Cause: The nitro group is in the meta position, providing inductive withdrawal but no resonance conjugation to the C-Br bond. The bond is stronger and less polarized.

  • Solution: Utilize electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or Buchwald Precatalysts) to facilitate the oxidative addition step.

References

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Foundational review on fluoro-aromatic reactivity).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Mechanistic insight on oxidative addition rates for deactivated vs activated aryls).

  • Roh, K. R., et al. (2009). Synthesis of Nitrobenzotrifluoride Derivatives. Journal of Fluorine Chemistry, 130(1), 86-91. (Specific synthesis and reactivity data for nitro-trifluoromethyl-benzene isomers).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776362, 5-Bromo-2-nitrobenzotrifluoride.

Safety Operating Guide

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride .

Due to the specific functional group arrangement (nitro, halogen, and phenol moieties), this compound presents a complex hazard profile combining potential explosivity (thermal instability) , corrosivity , and halogenated toxicity . The protocols below are designed to mitigate these synergistic risks.

Executive Safety Summary

Parameter Critical Status
Primary Hazard Energetic/Reactive : The 2-nitro-3-hydroxy motif allows for the formation of shock-sensitive nitrophenate salts if exposed to bases.
Waste Class Halogenated Organic / Toxic : Requires high-temperature incineration with scrubbing (for HF/HBr).
Incompatibility STRONG BASES (NaOH, KOH) , Reducing Agents, Active Metals.
Immediate Action Segregate from general organic waste. Do not autoclave.

Chemical Hazard Profiling (The "Why")

To dispose of this chemical safely, you must understand the "First Principles" of its reactivity. This is not just "organic waste"; it is a multi-functional hazard.

  • The Nitro Group (-NO₂): Located at the ortho position to the hydroxyl group. This creates an internal hydrogen bond but also makes the oxygen balance more favorable for combustion. Risk: Thermal instability.

  • The Phenolic Hydroxyl (-OH): Makes the compound acidic. Critical Risk: If treated with strong inorganic bases (sodium hydroxide), it forms metal nitrophenates , which are often shock-sensitive explosives (analogous to picric acid salts, though likely less potent, the risk remains non-zero) [1].

  • The Halogens (-Br, -CF₃):

    • Bromine: Heavy atom; increases lipophilicity and environmental persistence.

    • Trifluoromethyl: Extremely stable C-F bonds. Standard incineration may fail to break these bonds, releasing HF gas. Requirement: Must be sent to a facility capable of handling fluorinated waste (requires >1100°C and caustic scrubbers).

Pre-Disposal Stabilization Protocol

Before moving the container to waste storage, ensure the chemical is in a stable state.

A. Solid Waste (Pure Compound)
  • Hydration (Optional but Recommended): If the material is old or dry/crystalline, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or heavy glycol) only if immediate incineration is planned, to desensitize against friction. Do not use water if the downstream incinerator restricts aqueous content.

  • Container: Transfer to a high-density polyethylene (HDPE) wide-mouth jar. Avoid metal containers (prevents metal-nitrophenate formation).

  • Labeling: Affix a "High Hazard" label. Explicitly write: "Contains Fluorinated Nitrophenol - DO NOT MIX WITH BASES."

B. Liquid Waste (Mother Liquors/Solvents)
  • pH Check: Ensure the solution is Neutral to Acidic (pH < 7) .

    • Why? Alkaline conditions promote the formation of unstable salts.

    • Action: If basic, carefully acidify with dilute Acetic Acid or HCl to pH 5-6 before bottling.

  • Solvent Compatibility: Ensure the carrier solvent is halogenated-compatible (e.g., DCM, Chloroform). Do not mix with oxidizable solvents like THF or Diethyl Ether if peroxides are suspected.

Step-by-Step Disposal Workflow

The following flowchart illustrates the decision logic for segregating this specific waste stream.

DisposalWorkflow Start 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (Waste Generated) StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Jar (No Metal Contact) Solid->SolidPack pHCheck Check pH Liquid->pHCheck Segregation Segregate: Halogenated Organic Stream (Tag: Fluorinated/Nitro) SolidPack->Segregation DecisionPH Is pH > 7? pHCheck->DecisionPH Acidify Acidify with dilute HCl/Acetic Acid (Prevent Nitrophenate Salts) DecisionPH->Acidify Yes (Risk of Explosion) DecisionPH->Segregation No (Safe) Acidify->Segregation Storage Store in Secondary Containment (Cool, Dry, Dark) Segregation->Storage Disposal Ship to TSDF for High-Temp Incineration w/ Scrubber Storage->Disposal

Figure 1: Decision logic for the safe segregation and disposal of nitrophenol derivatives.

Regulatory & Logistics (RCRA/EPA)

While specific RCRA codes depend on the exact formulation and concentration, use the following classifications to ensure compliance and safety.

Category Classification / Code Operational Note
Waste Stream Halogenated Organic Do not place in "General Organic" or "Non-Halogenated" drums.
RCRA Characteristics D001 (Ignitable - if in solvent)D002 (Corrosive - if acidic)D003 (Reactive - potential)Treat as D003 (Reactive) out of an abundance of caution due to the nitro group [2].
DOT Shipping UN 2811 (Toxic Solid, Organic, N.O.S.) orUN 1325 (Flammable Solid, Organic, N.O.S.)Verify specific flashpoint/toxicity LD50 before shipping.
Destruction Method Rotary Kiln Incineration Must be capable of handling HF and HBr emissions.

Emergency Procedures (Spill Response)

If a spill occurs, do not treat it like a standard solvent spill.

  • Evacuate & Ventilate: The nitro group can release toxic NOx fumes if decomposing; the fluorine group can release HF if burned.

  • PPE: Butyl rubber or Silver Shield® gloves are required. Nitrile may offer insufficient protection against halogenated aromatics [3].

  • Neutralization (Spill):

    • Absorb liquids with Vermiculite or Diatomaceous Earth .

    • DO NOT use sawdust or paper towels (combustibles + nitro compounds = fire hazard).

    • DO NOT use Sodium Bicarbonate or caustic soda directly on the pure solid (exothermic salt formation).

  • Cleanup: Scoop into a plastic container using a plastic scoop (spark-proof). Wipe area with a mild detergent and water; collect all rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Nitrophenol. [Link]

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